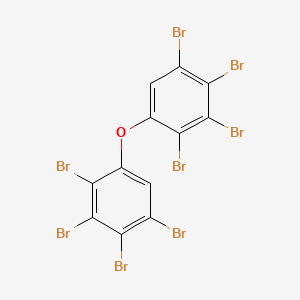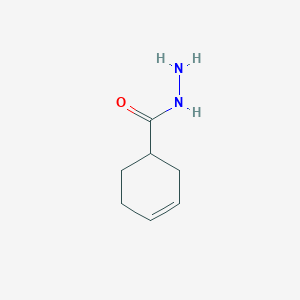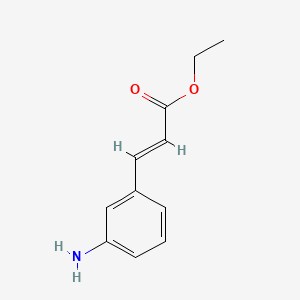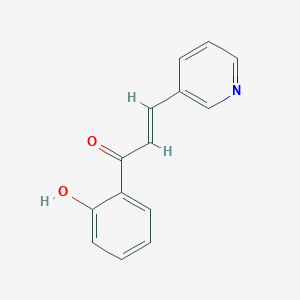
N-benzyloxycarbonyl-L-leucylglycine
Overview
Description
N-benzyloxycarbonyl-L-leucylglycine (N-Boc-Leu-Gly) is an important amino acid derivative used in the synthesis of peptides and proteins. It is a commonly used peptide protecting group and is used in the synthesis of peptides, proteins, and other compounds. N-Boc-Leu-Gly has a wide range of applications in biochemistry and molecular biology, including in the synthesis of peptide hormones, peptide antibiotics, and peptide-based drugs.
Scientific Research Applications
Enzyme Activity Studies
Research has demonstrated that enzymes like leucine aminopeptidase, which do not typically hydrolyze acylated compounds like benzoyl-L-leucylglycine, can hydrolyze dipeptides and tripeptides containing L-leucyl residues. This enzyme, found in various organisms and requiring specific ions for activity, plays a crucial role in protein digestion and metabolism. Studies have further explored its specificity, contributing to our understanding of enzymatic mechanisms and potential therapeutic applications (Smith & Slonim, 1948).
Peptide Synthesis
N-benzyloxycarbonyl-L-leucylglycine plays a significant role in peptide synthesis, as seen in the creation of complex peptides like oxytocin. Its presence in the synthesis of such peptides underlines its importance in the production of bioactive peptides, which have numerous applications in medicine and research (Beyerman, Bontekoe, & Koch, 2010).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been synthesized for various purposes, such as developing anticonvulsant properties and studying their biodistribution in the body. These studies help in designing new drugs and understanding the pharmacokinetics of peptide-based compounds (Lambert, Gallez, & Poupaert, 1995).
Protein Chemistry
In protein chemistry, this compound is used to investigate the structure and behavior of peptides and proteins. For instance, studying the hydrolysis rates of L-leucylglycine by specific enzymes provides insights into enzyme specificity and function, which are fundamental in understanding protein interactions and enzymatic pathways (Fleisher, Pankow, & Warmka, 1964).
Mechanism of Action
Target of Action
N-benzyloxycarbonyl-L-leucylglycine, also known as Z-LEU-GLY-OH, is a versatile reagent used in the synthesis of a variety of compounds It is widely used in solution phase peptide synthesis , suggesting that its targets could be various biochemical structures that interact with peptides.
Mode of Action
Given its role in peptide synthesis , it can be inferred that it interacts with its targets by contributing to the formation of peptide bonds, which are crucial for the structure and function of proteins.
Pharmacokinetics
It is known that the biocompatible and biodegradable polymers used for different drug conjugates have advantages of prolonged blood circulation, improved pharmacokinetics, and better tumor tissue localization by passive targeting than the native drugs . This suggests that this compound, when used in the synthesis of peptide-based drugs, could potentially enhance the pharmacokinetic properties of these drugs.
Result of Action
Given its role in peptide synthesis , it can be inferred that its action results in the formation of peptides, which can then fold into functional proteins. These proteins can have various effects at the molecular and cellular level, depending on their specific roles in the body.
Action Environment
The action environment of this compound is likely to be influenced by various factors. For instance, the efficiency of peptide synthesis could be affected by factors such as pH, temperature, and the presence of other molecules in the environment. Additionally, the stability of this compound could be influenced by storage conditions . .
properties
IUPAC Name |
2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-11(2)8-13(15(21)17-9-14(19)20)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNQRRCNDSQTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2706-38-9 | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333759 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



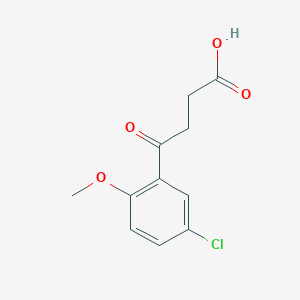
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)



